9alpha-Hydroxyparthenolide
Description
Contextualization within Sesquiterpene Lactones
9alpha-Hydroxyparthenolide is classified as a sesquiterpene lactone, a large and diverse group of naturally occurring secondary metabolites. nih.govnih.gov These compounds are a significant subclass of terpenoids, characterized by a 15-carbon skeleton formed from three isoprene (B109036) units. mdpi.com Sesquiterpene lactones are particularly abundant in plants belonging to the Asteraceae (Compositae) family, which includes about 20,000 species. researchgate.netchemotechnique.se
Within the vast family of sesquiterpene lactones, this compound belongs to the germacranolide subgroup. publisherspanel.comwikipedia.org Germacranolides are distinguished by their ten-membered carbocyclic ring structure. Specifically, this compound is identified as a 4,5-epoxygermacranolide, indicating the presence of an epoxide ring between carbons 4 and 5. publisherspanel.com The defining feature of sesquiterpene lactones is a fused lactone ring, which in this case is an α-methylene-γ-lactone ring, a structural element often linked to their biological activity. researchgate.net These compounds are known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties, making them a subject of intense research. mdpi.comresearchgate.net
| Feature | Description |
| Class | Sesquiterpene Lactone nih.govebi.ac.uk |
| Subclass | Germacranolide publisherspanel.comwikipedia.org |
| Carbon Skeleton | C15, derived from three isoprene units mdpi.com |
| Key Functional Groups | γ-lactone ring, Epoxide, Hydroxyl group publisherspanel.com |
| Primary Natural Source | Asteraceae family researchgate.netchemotechnique.se |
Origin and Structural Relationship to Parthenolide (B1678480)
This compound is a phytochemical isolated from several plant species, predominantly within the Asteraceae family. Its natural occurrence has been documented in the aerial parts of plants such as Anvillea garcinii, Anvillea radiata, Zoegea leptaurea subsp. mesopotamica, and Zoegea baldschuanica. publisherspanel.comnih.govijses.comiucr.org The isolation of this compound from these plants is typically achieved through extraction with solvents like methanol (B129727) followed by chromatographic separation. publisherspanel.com
Structurally, this compound is a close derivative of parthenolide, a more widely known sesquiterpene lactone. wikipedia.orgijses.com The chemical relationship is defined by the addition of a single hydroxyl (-OH) group at the C-9 alpha position of the parthenolide backbone. publisherspanel.com Parthenolide itself is a germacrane-type sesquiterpene lactone naturally found in the plant feverfew (Tanacetum parthenium). wikipedia.orgcjnmcpu.com The core structure shared by both compounds consists of a ten-membered germacrane (B1241064) ring fused with a trans-annelated exomethylene-γ-lactone. The presence and specific stereochemistry of the hydroxyl group in this compound are confirmed through spectral methods like 1H NMR and 13C NMR analysis. publisherspanel.com
| Compound | Molecular Formula | Core Structure | Distinguishing Feature | Natural Sources |
| Parthenolide | C15H20O3 wikipedia.org | Germacranolide | Lacks a hydroxyl group at C-9 | Tanacetum parthenium wikipedia.org |
| This compound | C15H20O4 nih.gov | Germacranolide | Contains a hydroxyl group at the 9α position publisherspanel.com | Anvillea and Zoegea species publisherspanel.comnih.gov |
Historical and Current Significance in Phytochemistry and Medicinal Chemistry
The study of this compound has significance in both phytochemistry and medicinal chemistry.
In Phytochemistry , the isolation and characterization of this compound have contributed to the field of chemotaxonomy. publisherspanel.com Its identification in the genus Zoegea, for instance, helped to confirm the presence of 4,5-epoxygermacranolides as a distinctive chemical feature of this plant group. publisherspanel.com Historically, the compound was first identified as a novel antitumor agent from Anvillea garcinii in the early 1980s. publisherspanel.com Current phytochemical research continues to identify it in various plants and utilizes it as a chemical marker or as a starting material for the semisynthesis of new derivatives. nih.goviucr.orgnih.gov
In Medicinal Chemistry , this compound has been a subject of interest primarily for its biological activities. Early studies highlighted its significant cytotoxic effects against a range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma. publisherspanel.com This initial discovery spurred further investigation into its potential as an anticancer agent. nih.govcjnmcpu.com The current focus in medicinal chemistry is on using this compound as a scaffold for creating novel, more potent anticancer compounds. cjnmcpu.com Researchers perform structural modifications, for example, at the C-9 hydroxyl group and the C-13 position of the lactone ring, to synthesize new analogues. nih.gov These new derivatives are then evaluated for enhanced cytotoxic activity against various human cancer cell lines, with some showing promising results compared to established chemotherapy drugs. nih.govfree.fr This ongoing work underscores its importance as a lead compound in drug discovery. openaccessjournals.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1S,2S,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C15H20O4/c1-8-5-4-6-15(3)13(19-15)12-10(7-11(8)16)9(2)14(17)18-12/h5,10-13,16H,2,4,6-7H2,1,3H3/b8-5+/t10-,11+,12-,13-,15+/m0/s1 |
InChI Key |
RZUCCKARTVHQBW-ZFDNOKKTSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@@]2([C@@H](O2)[C@@H]3[C@@H](C[C@H]1O)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1O)C(=C)C(=O)O3)C |
Synonyms |
9-hydroxyparthenolide 9alpha-hydroxyparthenolide 9beta-hydroxyparthenolide |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Plant Sources of 9alpha-Hydroxyparthenolide
This compound is a naturally occurring sesquiterpene lactone found within various species of the Asteraceae family. Research has identified several plants as significant sources of this compound.
The aerial parts of Anvillea radiata Coss. & Dur., a wild plant found in regions of North Africa, are a notable source of this compound. nih.govresearchgate.netenhg.org Studies have consistently isolated this compound from the plant, often identifying it as a major constituent. nih.govresearchgate.net The chloroform (B151607) extract of the aerial parts, in particular, has been shown to contain this compound. iucr.org Its abundance in this species makes A. radiata a renewable source for obtaining this specific sesquiterpene lactone. researchgate.net
Chemical analysis of Zoegea leptaurea subsp. mesopotamica (Czerep.) Rech. has led to the successful isolation of this compound from its aerial parts. publisherspanel.comnih.gov This finding confirms the presence of 4,5-epoxygermacranolides within the Zoegea L. genus, highlighting a distinctive chemical feature with chemotaxonomic significance. publisherspanel.com The compound was identified through spectral methods after being extracted from plant material grown in a controlled garden environment. publisherspanel.com Beyond this subspecies, this compound has also been identified in other species of the same genus, such as Zoegea baldschuanica C. Winkl. publisherspanel.com
Anvillea garcinii (Burm.) DC. is another plant within the Asteraceae family from which this compound has been isolated. publisherspanel.com Phytochemical investigations of the aerial parts of A. garcinii have revealed the presence of several germacranolides, including both 9α-hydroxyparthenolide and its isomer, 9β-hydroxyparthenolide. nih.govmdpi.comijses.com These compounds are considered among the prominent metabolites of this species. mdpi.com
Table 1: Plant Sources of this compound
| Plant Species | Family | Part(s) Containing Compound |
| Anvillea radiata | Asteraceae | Aerial Parts |
| Zoegea leptaurea subsp. mesopotamica | Asteraceae | Aerial Parts |
| Zoegea baldschuanica | Asteraceae | Not Specified |
| Anvillea garcinii | Asteraceae | Aerial Parts |
Extraction Techniques for Plant-Derived Compounds
The isolation of sesquiterpene lactones like this compound from plant matrices relies on various extraction methodologies. Conventional techniques are widely employed for this purpose.
Conventional extraction methods for obtaining sesquiterpene lactones from plants of the Asteraceae family often involve the use of organic solvents. mdpi.com These techniques, such as maceration, are foundational in phytochemical research.
Maceration is a common and straightforward solid-liquid extraction technique used to isolate sesquiterpene lactones. The process typically involves soaking the dried and powdered plant material in a selected solvent for an extended period, which can range from hours to several days. scielo.brnanobioletters.com This allows the soluble phytochemicals, including this compound, to diffuse from the plant cells into the solvent.
For instance, the extraction of sesquiterpene lactones from Calea uniflora involved static maceration of fresh leaves in 92% ethanol (B145695) at room temperature for 15 days. scielo.br In another study on Inula confertiflora, dried and ground leaves were extracted with methanol (B129727) by maceration for 48 hours at room temperature. nanobioletters.com A study on chicory (Cichorium intybus) roots found that maceration in water for 17 hours at 30°C was effective for increasing the content of free sesquiterpene lactones. nih.gov The choice of solvent is critical, with methanol, ethanol, and chloroform being commonly used. mdpi.comnih.govmdpi.com Following the maceration period, the resulting solution is filtered, and the solvent is typically removed under reduced pressure to yield a crude extract, which then undergoes further purification steps to isolate the target compounds. scielo.br
Table 2: Examples of Maceration for Sesquiterpene Lactone Extraction
| Plant Species | Plant Part | Solvent | Duration | Temperature |
| Calea uniflora | Fresh Leaves | 92% Ethanol | 15 days | Room Temperature |
| Inula confertiflora | Dried Leaves | Methanol | 48 hours | Room Temperature |
| Parthenium hysterophorus | Whole Plant | Chloroform | 24 hours | Room Temperature |
| Cichorium intybus | Dried Roots | Water | 17 hours | 30°C |
Conventional Extraction Methods
Solvent Extraction (e.g., Dichloromethane (B109758), Methanol, Ethanol, Ethyl Acetate)
Solvent extraction is a cornerstone technique for isolating 9α-hydroxyparthenolide from plant material. The choice of solvent is critical and is typically based on the polarity of the target compound. For instance, dried and ground aerial parts of Zoegea leptaurea subsp. mesopotamica have been exhaustively extracted with methanol. The resulting residue is then dissolved in water and further extracted with dichloromethane to yield a crude extract containing 9α-hydroxyparthenolide. publisherspanel.com This multi-solvent approach helps to selectively partition compounds based on their solubility.
In another example, the aerial parts of Anvillea radiata are also subjected to solvent extraction to isolate 9α-hydroxyparthenolide. nih.govresearchgate.net Similarly, chloroform extracts of fresh leaves of Tanacetum parthenium have been used to obtain parthenolide (B1678480) and its derivatives. nih.gov The general principle involves macerating the plant material in a chosen solvent, allowing the soluble compounds to dissolve, followed by filtration and concentration of the extract. oleumdietetica.es Common solvents used in these processes include dichloromethane, methanol, ethanol, and ethyl acetate, often in succession to fractionate the extract. oleumdietetica.esnih.gov
Table 1: Examples of Solvent Extraction for 9α-Hydroxyparthenolide
| Plant Species | Plant Part | Extraction Solvent(s) | Reference |
| Zoegea leptaurea subsp. mesopotamica | Aerial parts | Methanol, Dichloromethane | publisherspanel.com |
| Anvillea radiata | Aerial parts | Not specified in abstract | nih.govresearchgate.net |
| Tanacetum parthenium | Fresh leaves | Chloroform | nih.gov |
Hydrodistillation
Hydrodistillation is a traditional method primarily used for the extraction of essential oils and other volatile compounds from plant materials. researchgate.netnih.gov This technique involves co-distilling the plant material with water. The resulting vapor, a mixture of water and volatile compounds, is then condensed. The essential oil, which is typically immiscible with water, is then separated from the aqueous layer. While effective for volatile components, its direct application for the extraction of a moderately polar and less volatile compound like 9α-hydroxyparthenolide is less common but can be part of a broader extraction scheme for comprehensive phytochemical analysis of a plant like Anvillea garcinii subsp. radiata. researchgate.net
Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction technique that offers a more efficient extraction compared to simple maceration. nist.govnumberanalytics.com The plant material is placed in a thimble, which is then placed in the main chamber of the Soxhlet apparatus. hawachfilterpaper.com The extraction solvent is heated in a flask, and its vapor travels to a condenser, where it is cooled and drips down onto the thimble containing the plant material. biosmartnotes.com The solvent fills the thimble and, once it reaches a certain level, the extract-laden solvent is siphoned back into the heating flask. This process is repeated, allowing for a thorough extraction with fresh solvent in each cycle. nist.govhawachfilterpaper.com This method is advantageous as it uses a relatively small amount of solvent that is continuously recycled. However, the prolonged heating can potentially degrade thermolabile compounds. biosmartnotes.com An automated version of this method, as described in EPA Method 3541, offers a more rapid extraction by initially immersing the thimble in the boiling solvent. epa.gov
Advanced and Green Extraction Methods
In recent years, there has been a significant shift towards the development of more efficient, rapid, and environmentally friendly extraction techniques. These advanced methods often result in higher yields and reduced extraction times and solvent consumption.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. scispace.com The propagation of these waves through the solvent creates cavitation bubbles. The formation, growth, and collapse of these bubbles generate localized high pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent. mdpi.commdpi.com This technique has been shown to be more effective than conventional methods for extracting bioactive compounds. nih.gov For instance, studies have demonstrated that UAE can significantly improve the extraction yield of phenolic compounds and other phytochemicals. tci-thaijo.org The efficiency of UAE is influenced by several factors, including ultrasonic power, frequency, extraction time, and temperature. scispace.com
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. nih.govslideshare.net The microwave radiation causes the polar molecules in the solvent and any residual moisture in the plant material to oscillate rapidly, generating heat. This internal heating creates pressure within the plant cells, leading to their rupture and the release of intracellular contents into the solvent. encyclopedia.pub MAE offers several advantages, including reduced extraction times, lower solvent consumption, and potentially higher extraction yields compared to conventional methods. nih.govmilestonesrl.com The effectiveness of MAE is dependent on factors such as the choice of solvent, microwave power, temperature, and extraction time. mdpi.comresearchgate.net
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent. mdpi.comajgreenchem.comnih.gov A supercritical fluid is any substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. ajgreenchem.com SC-CO2 is particularly advantageous due to its non-toxic, non-flammable nature, and its easily tunable solvating power by altering pressure and temperature. mdpi.comajgreenchem.com This allows for selective extraction of different compounds. For non-polar to moderately polar compounds, SC-CO2 is an excellent solvent. To extract more polar compounds like 9α-hydroxyparthenolide, a polar co-solvent such as ethanol or methanol is often added to the SC-CO2 to increase its solvating power. ajgreenchem.comscirp.org This technique is highly efficient and environmentally friendly, as the CO2 can be easily removed from the extract by depressurization, leaving a solvent-free product. ajgreenchem.com
Table 2: Comparison of Advanced Extraction Methods
| Extraction Method | Principle | Advantages | Key Parameters |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls and enhances mass transfer. mdpi.com | Reduced extraction time, increased yield, suitable for thermolabile compounds. scispace.commdpi.com | Power, frequency, time, temperature, solvent. scispace.com |
| Microwave-Assisted Extraction (MAE) | Microwave energy heats the solvent and plant matrix, causing cell rupture. encyclopedia.pub | Rapid extraction, reduced solvent volume, improved yield. nih.govmilestonesrl.com | Solvent, power, temperature, time. mdpi.com |
| Supercritical Fluid Extraction (SFE) | Utilizes the solvating properties of a fluid above its critical point (e.g., CO2). ajgreenchem.com | Environmentally friendly, high selectivity, solvent-free extract. mdpi.comajgreenchem.com | Pressure, temperature, co-solvent, flow rate. ajgreenchem.com |
Isolation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, efficient isolation and purification techniques are necessary to obtain this compound in a pure form.
Chromatography is a fundamental technique for the separation and purification of compounds from a mixture. nih.gov Various chromatographic methods are employed based on the physicochemical properties of the target compound.
Column Chromatography: This is a widely used preparative technique for isolating and purifying natural products. hilarispublisher.comcolumn-chromatography.com The separation is based on the differential adsorption of compounds to a stationary phase (e.g., silica (B1680970) gel) as a mobile phase is passed through the column. nih.goviipseries.org Compounds with different polarities will move through the column at different rates, allowing for their separation into fractions. iipseries.org
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective analytical technique often used for preliminary screening and to monitor the progress of a separation. hilarispublisher.comiipseries.org It involves spotting the sample on a thin layer of adsorbent material and developing it with a solvent system. hilarispublisher.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that uses high pressure to pump a solvent through a column packed with a stationary phase. hilarispublisher.comiipseries.org It offers high resolution and is suitable for the purification of a wide range of compounds. iipseries.orgjsmcentral.org Preparative HPLC is crucial for obtaining larger quantities of pure compounds. iipseries.org
Crystallization is a key technique for the final purification of a compound. mt.com It relies on the principle that a pure compound will form well-defined crystals from a supersaturated solution. syrris.com The process involves two main stages: nucleation, where molecules gather into clusters, and crystal growth. syrris.com
Several methods can be used to induce crystallization:
Slow Evaporation: A near-saturated solution of the compound is allowed to stand, and the solvent evaporates slowly, leading to the formation of crystals. washington.eduunifr.ch
Slow Cooling: A saturated solution is prepared at a high temperature and then cooled slowly. As the temperature decreases, the solubility of the compound also decreases, resulting in crystallization. mt.comwashington.edu
Solvent/Vapor Diffusion: This method is suitable for small amounts of material. The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is allowed to slowly diffuse into the solution, either as a liquid layer or as vapor. washington.eduunifr.ch This gradual change in solvent composition induces crystallization.
The choice of crystallization technique depends on the properties of the compound and the solvent system. syrris.com Careful control of the crystallization process is essential to obtain high-quality crystals and to control polymorphism, the phenomenon where a compound can exist in multiple crystal structures with different physical properties. syrris.comcrystalpharmatech.com
Biosynthesis and in Vitro Metabolic Transformations of 9alpha Hydroxyparthenolide
Proposed Biosynthetic Pathways of Germacrane-Type Sesquiterpene Lactones
The biosynthesis of germacrane-type sesquiterpene lactones, including parthenolide (B1678480) and its hydroxylated derivatives, is a complex enzymatic process originating from the general isoprenoid pathway. The foundational steps occur via the mevalonate pathway, leading to the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP).
The key steps in the proposed biosynthetic pathway are:
Formation of the Germacrane (B1241064) Skeleton : The pathway diverges into sesquiterpene synthesis with the cyclization of the linear FPP molecule. This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (or cyclases). Specifically for germacranolides, the enzyme (+)-germacrene A synthase (GAS) converts FPP into (+)-germacrene A, which serves as the foundational carbocyclic framework for this class of compounds nih.govoup.comnih.gov.
Oxidation of Germacrene A : Following the formation of the germacrene A ring, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are versatile enzymes in secondary metabolite biosynthesis mdpi.comresearchgate.net. The isopropenyl side chain of germacrene A is sequentially oxidized by an enzyme known as germacrene A oxidase (GAO) nih.govoup.com. This multi-step oxidation converts the methyl group on the side chain into a carboxylic acid, yielding germacrene A acid nih.govoup.com.
Lactone Ring Formation : The formation of the characteristic γ-lactone ring is the next critical step. This is achieved through the hydroxylation of germacrene A acid at the C6 position, a reaction catalyzed by another specific cytochrome P450 enzyme, costunolide synthase (COS) researchgate.netnih.gov. The resulting 6α-hydroxy-germacrene A acid intermediate then undergoes a spontaneous dehydration and cyclization (lactonization) to form (+)-costunolide nih.govwur.nl.
Formation of Parthenolide and 9alpha-Hydroxyparthenolide : Costunolide is a key intermediate that can be further modified to create a vast diversity of sesquiterpene lactones wur.nl. The biosynthesis of parthenolide from costunolide involves an epoxidation step across the C4-C5 double bond, catalyzed by a parthenolide synthase researchgate.net. The final step to produce this compound is a subsequent hydroxylation of the parthenolide molecule at the C9 position. This reaction is likely catalyzed by another specific P450 hydroxylase, adding a hydroxyl group in the alpha configuration.
Below is a table summarizing the key enzymes involved in this proposed pathway.
| Enzyme Name | Abbreviation | Function |
| (+)-Germacrene A Synthase | GAS | Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A |
| Germacrene A Oxidase | GAO | Multi-step oxidation of the isopropenyl side chain of Germacrene A to a carboxylic acid |
| Costunolide Synthase | COS | C6-hydroxylation of Germacrene A acid, leading to lactonization to form Costunolide |
| Parthenolide Synthase | PTS | Epoxidation of Costunolide to form Parthenolide |
| Parthenolide C9α-hydroxylase | (Putative) | Hydroxylation of Parthenolide at the C9 position to form 9α-Hydroxyparthenolide |
Chemoenzymatic Synthesis Considerations
Chemoenzymatic synthesis integrates the precision of biocatalysis with the robustness of traditional organic chemistry to construct complex molecules. This approach is particularly valuable for natural products like this compound, where achieving specific stereochemistry and regioselectivity through purely chemical means can be challenging and require extensive protecting group strategies.
A key consideration for the chemoenzymatic synthesis of this compound is the strategic introduction of the hydroxyl group at the C9 position of the parthenolide scaffold. This is an example of late-stage C-H functionalization, where a C-H bond on a complex core structure is selectively converted to a C-O bond.
Key considerations include:
Biocatalyst Selection : The core of this strategy relies on identifying a suitable enzyme, typically a hydroxylase, that can perform the desired transformation. Cytochrome P450 monooxygenases are prime candidates due to their natural role in oxidizing terpene backbones mdpi.comnih.gov. Research has demonstrated that engineered variants of P450s can be developed to selectively hydroxylate parthenolide at specific aliphatic sites, including the C9 position nih.gov.
Enzyme Engineering and Screening : Wild-type enzymes may not possess the required activity or selectivity for a non-natural substrate or a specific position. Therefore, techniques like directed evolution and site-saturation mutagenesis are often employed to create libraries of enzyme variants. These libraries can then be screened in high-throughput formats to identify catalysts with the desired regioselectivity for C9 hydroxylation nih.gov.
Reaction Optimization : Once a suitable biocatalyst is identified, reaction conditions must be optimized. This includes factors such as substrate concentration, pH, temperature, and the use of co-solvents to improve the solubility of hydrophobic molecules like parthenolide. For P450-catalyzed reactions, an efficient cofactor regeneration system (e.g., for NADPH) is also essential to ensure catalytic turnover and make the process economically viable nih.gov.
In Vitro Metabolic Fate in Preclinical Models
To understand the biological activity and clearance of a compound, it is essential to study its metabolic fate. In vitro preclinical models, such as liver cell fractions and suspensions, provide a controlled environment to investigate how a compound is biochemically transformed.
Characterization of Metabolic Pathways in Cellular Systems (e.g., Hepatocyte Suspensions)
The liver is the primary site of drug and xenobiotic metabolism in the body. Therefore, cellular systems derived from the liver are the gold standard for in vitro metabolic studies europa.eu.
Human Liver Microsomes (HLMs) : These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of oxidative drug metabolism researchgate.netmdpi.com. Studies on parthenolide and other sesquiterpene lactones using HLMs have shown that they undergo Phase I metabolism, including reactions like hydroxylation and epoxidation thieme-connect.comtandfonline.com.
Hepatocyte Suspensions : Using intact liver cells (hepatocytes) provides a more complete picture of metabolism, as these cells contain both Phase I and Phase II metabolic enzymes, along with the necessary cofactors in a physiologically relevant context europa.eu. This allows for the investigation of sequential metabolic reactions, where a product of a Phase I reaction becomes a substrate for a Phase II conjugation reaction. Parthenolide has been the subject of numerous studies in various preclinical models, including cancer cell lines and animal models, which provide a basis for understanding its general metabolic stability and pathways nih.govaub.edu.lbnih.govnih.govfrontiersin.orgnih.gov.
For this compound, the metabolic pathways would likely involve further oxidation, reduction, or hydrolysis (Phase I), followed by conjugation with polar molecules like glucuronic acid or glutathione (B108866) (Phase II) to facilitate excretion.
Identification of Metabolic Products
The metabolism of parthenolide, the parent compound of this compound, has been investigated in rat liver microsomes. These studies serve as a valuable proxy for predicting the metabolic fate of its hydroxylated analog.
One of the primary metabolites identified for parthenolide is an epoxide derivative. Specifically, incubation of parthenolide with rat liver microsomes resulted in the formation of (1R,10R)-epoxyparthenolide as the major oxidative product scielo.brresearchgate.net. This suggests that the double bond in the germacrane ring is a key site for metabolic attack.
For this compound, the metabolic products would likely include:
Further Oxidized Derivatives : The existing hydroxyl group may be oxidized to a ketone. Additionally, other positions on the molecule could undergo hydroxylation.
Epoxides : Similar to parthenolide, epoxidation at other double bonds is a likely metabolic route.
Conjugated Metabolites : In systems containing Phase II enzymes (like hepatocytes or S9 fractions), glucuronide or glutathione conjugates of the parent compound or its Phase I metabolites are expected. Studies with various sesquiterpene lactones in human liver microsomes have identified corresponding monoglucuronides tandfonline.com.
The following table summarizes the types of metabolic reactions observed for the parent compound, parthenolide.
| Parent Compound | In Vitro System | Observed Metabolic Reaction | Major Product Identified |
| Parthenolide | Rat Liver Microsomes | Oxidation (Epoxidation) | (1R,10R)-epoxyparthenolide |
Role of Metabolic Enzymes and Pathways in Biotransformation
The biotransformation of compounds like this compound is categorized into two main phases.
Phase I Metabolism : This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The primary enzymes responsible for these reactions are the Cytochrome P450 (CYP) family mdpi.com. The formation of (1R,10R)-epoxyparthenolide from parthenolide is a classic example of a CYP-mediated oxidation reaction scielo.brresearchgate.net. Given that this compound is itself a product of a hydroxylation reaction, it is clear that CYP enzymes play a central role in the biosynthesis and likely the subsequent metabolism of this compound class.
Phase II Metabolism : In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous polar molecules to increase their water solubility and facilitate their elimination from the body. Key Phase II enzymes include:
UDP-Glucuronosyltransferases (UGTs) : These enzymes attach glucuronic acid to the molecule. The hydroxyl group of this compound would be a prime site for glucuronidation.
Glutathione S-Transferases (GSTs) : These enzymes conjugate the molecule with glutathione. The α-methylene-γ-lactone moiety present in parthenolide and its derivatives is known to react with thiol-containing molecules like glutathione, a reaction that can be catalyzed by GSTs researchgate.net.
The study of parthenolide's metabolism in human liver microsomes has confirmed the formation of various Phase I derivatives (monohydroxylated, hydrated, carboxylated) and their subsequent Phase II monoglucuronides, indicating the involvement of both CYPs and UGTs tandfonline.com.
Synthetic Chemistry and Analog Development of 9alpha Hydroxyparthenolide
Total Synthesis Approaches to Parthenolide (B1678480) as a Precursor
The chemical complexity of parthenolide has made its total synthesis a significant challenge for organic chemists. As the direct precursor for many derivatives, including 9alpha-hydroxyparthenolide, establishing efficient synthetic routes to parthenolide is of fundamental importance.
One of the first total syntheses of parthenolide utilized a macrocyclic stereocontrolled Barbier reaction to form the characteristic 10-membered carbocyclic ring. nih.govacs.org This key step was followed by a photoinduced Z/E isomerization to achieve the natural configuration of the double bonds. nih.govacs.org This approach also allowed for the creation of a small library of parthenolide analogs, providing initial insights into the structure-activity relationship (SAR) of the molecule. nih.govacs.org
Further synthetic efforts have led to the creation of unnatural diastereomers, such as (±)-4,5-dia-parthenolide. acs.org This 13-step synthesis, starting from commercially available (E,E)-farnesol, featured a challenging regioselective oxidation of the isopropenyl side chain, which was accomplished using a stepwise dihydroxylation procedure involving a Bartlett–Smith iodocarbonate cyclization. acs.org
Semi-Synthetic Strategies from Natural Precursors
While total synthesis provides access to parthenolide and its analogs, semi-synthetic approaches starting from abundant natural sources are often more practical for generating larger quantities of material. 9α-hydroxyparthenolide and its epimer, 9β-hydroxyparthenolide, are naturally occurring sesquiterpene lactones that can be isolated from the aerial parts of plants such as Anvillea radiata. nih.govresearchgate.netresearchgate.net This plant serves as a primary natural precursor for obtaining these compounds, which can then be used as starting materials for further chemical modifications. nih.govresearchgate.net The isolation from this botanical source provides a direct route to the 9-hydroxylated parthenolide scaffold, bypassing the need to functionalize the C-9 position of parthenolide itself.
Regio- and Stereoselective Functionalization at the 9alpha-Position
Introducing a hydroxyl group at the C-9 position of parthenolide with specific stereochemistry is a key transformation for accessing 9α-hydroxyparthenolide and its derivatives. Chemoenzymatic synthesis has emerged as a powerful tool for achieving this with high selectivity. Engineered cytochrome P450 enzymes have been successfully employed for the late-stage C-H functionalization of the parthenolide scaffold. nih.gov
This biocatalytic approach can provide highly regio- and stereoselective hydroxylation. Specifically, P450 variants have been developed that can hydroxylate parthenolide at the C-9 position to yield 9(S)-hydroxy-parthenolide, which corresponds to the 9α-configuration. nih.gov The stereochemical assignment of the newly introduced hydroxyl group was confirmed through nuclear magnetic resonance (NMR) spectroscopy, where Nuclear Overhauser Effect (NOE) correlations between the H-9 and H-1 protons were observed, unambiguously establishing the S configuration at the C-9 carbon. nih.gov This method provides a direct and selective route to 9α-hydroxyparthenolide from parthenolide.
Targeted Structural Modifications at Key Positions (e.g., C-9, C-13, C-14, C-2)
To explore the structure-activity relationships and develop analogs with improved properties, targeted structural modifications of 9α-hydroxyparthenolide are crucial. Research has focused on functionalizing several key positions, most notably the C-9 hydroxyl group and the α-methylene-γ-lactone moiety (involving C-13). nih.govresearchgate.net These modifications are achieved through various organic reactions, leading to diverse libraries of novel compounds.
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, has been utilized to modify the structure of 9α-hydroxyparthenolide. nih.govcjnmcpu.com This reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org In the context of parthenolide derivatives, this methodology has been applied to introduce new substituents, expanding the chemical diversity of the compound library. nih.govcjnmcpu.com The reaction conditions for Heck transformations can be adapted to be more environmentally benign, for instance by using phosphine-free palladium precursors and water as a cosolvent. nih.gov The versatility of the Heck reaction allows for the formation of complex structures, including its use in intramolecular cyclizations to form large rings. youtube.comnih.gov
The hydroxyl group at the 9α-position serves as a convenient handle for further functionalization via acylation reactions. nih.gov By reacting 9α-hydroxyparthenolide with various acylating agents, a series of ester derivatives can be synthesized. nih.govresearchgate.net These O-H acylation reactions are typically straightforward to perform and allow for the introduction of a wide range of substituents, from simple alkyl chains to more complex aromatic moieties. This strategy has been systematically employed to generate libraries of 9α-acyloxyparthenolide analogs for biological evaluation. nih.gov
Below is a table showcasing examples of derivatives synthesized through acylation of the 9α-hydroxyl group.
| Starting Material | Acylating Agent | Resulting Derivative Class |
| 9α-Hydroxyparthenolide | Acyl Halide/Anhydride | 9α-Acyloxyparthenolides |
| 9α-Hydroxyparthenolide | Benzoyl Chloride | 9α-Benzoyloxyparthenolide |
| 9α-Hydroxyparthenolide | Substituted Benzoyl Chlorides | Substituted 9α-Benzoyloxyparthenolides |
The α-methylene-γ-lactone is a key structural feature of parthenolides and is susceptible to various chemical transformations. One powerful method for modifying this exocyclic double bond is the 1,3-dipolar cycloaddition. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the addition of a 1,3-dipole, such as a nitrile oxide or a nitrilimine, across the C-11/C-13 double bond to form a five-membered heterocyclic ring fused in a spirocyclic fashion to the lactone ring. researchgate.net
This strategy has been successfully applied to 9α-hydroxyparthenolide to synthesize novel spiro-pyrazole and spiro-isoxazoline derivatives. researchgate.net The reaction proceeds by treating the parent compound with various nitrile oxides (to form spiro-isoxazolines) or after in-situ generation of nitrilimines (to form spiro-pyrazolines). researchgate.net The structures and stereochemistry of the resulting cycloadducts have been rigorously established using spectroscopic methods, including X-ray diffraction analysis. researchgate.net This approach significantly alters the steric and electronic properties of the C-13 position, leading to a new class of structurally complex derivatives.
The table below summarizes the cycloaddition reactions performed on 9α-hydroxyparthenolide.
| Starting Material | 1,3-Dipole | Resulting Derivative Class |
| 9α-Hydroxyparthenolide | Nitrile Oxides | Spiro-isoxazoline Derivatives |
| 9α-Hydroxyparthenolide | Nitrilimines | Spiro-pyrazole Derivatives |
Esterification and Carbamate Derivatives
Structural modifications at the C-9 position of this compound have been a key focus of analog development. researchgate.net
Esterification (O-acylation):
The hydroxyl group at the C-9 position of this compound is a prime site for esterification. This process, also known as O-acylation, involves the reaction of the hydroxyl group with an acylating agent to form an ester linkage. This modification can significantly alter the lipophilicity and pharmacokinetic profile of the parent molecule.
A series of new substituted parthenolides have been synthesized through acylation reactions at the C-9 position. researchgate.net While specific reaction conditions for the O-acylation of this compound can vary, a general approach involves the use of an appropriate acyl chloride or anhydride in the presence of a base. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity and facilitating the reaction with the electrophilic acylating agent. The choice of solvent is also crucial and is typically an aprotic solvent to avoid side reactions.
Carbamate Derivatives:
Carbamate derivatives of parthenolide have been synthesized to improve its pharmacological properties. One notable study details the synthesis of C-7-hydroxycarbamate/urea–parthenolide analogs. This was achieved via an acylnitroso-ene reaction with hydroxylamine-functionalized building blocks. The critical step in this synthesis is the oxidation of the hydroxylamine-containing compounds to nitroso derivatives, which then react with parthenolide. nih.gov
The general synthesis of the precursor hydroxycarbamates involves the reaction of chloroformates with hydroxylamine. These precursors are then reacted with parthenolide under conditions that promote the ene reaction. nih.gov
| Derivative Type | General Synthetic Approach | Key Reagents | Purpose of Derivatization |
| Ester (O-acyl) | Acylation of the C-9 hydroxyl group | Acyl chlorides, Anhydrides, Base | Modify lipophilicity, Improve pharmacokinetics |
| Carbamate | Acylnitroso-ene reaction | Hydroxylamine-functionalized building blocks, Oxidizing agent | Enhance solubility, Improve pharmacological properties |
Aldehyde and Carboxylic Acid Derivatives
The direct synthesis of aldehyde and carboxylic acid derivatives from this compound is not extensively documented in the reviewed scientific literature. General organic chemistry principles suggest that the C-9 hydroxyl group could theoretically be oxidized to a ketone, but the formation of an aldehyde or carboxylic acid at this position would require more complex multi-step synthetic pathways that are not specifically described for this molecule in the available sources.
Hydroxyamino-Parthenolide Analogs
A series of 9α-hydroxyamino-parthenolide derivatives have been efficiently synthesized, starting from 9α-hydroxyparthenolide isolated from Anvillea radiata. The synthesis exploits the electrophilic nature of the α-methylene-γ-lactone ring present in the parent compound. researchgate.net
The key reaction is a Michael addition of various amines to the exocyclic double bond of the lactone ring. This reaction is reported to be stereospecific, yielding a single stereoisomer with an R-configuration at the newly formed C-11 chiral center. A variety of amines can be used in this reaction, leading to a diverse library of 9α-hydroxyamino-parthenolide analogs. researchgate.net
| Reactant | Product | Reaction Type | Key Feature |
| This compound and various amines | 9alpha-Hydroxyamino-parthenolide derivatives | Michael Addition | Stereospecific, yielding a single R-isomer at C-11 |
Catalytic Acid Rearrangement
The catalytic acid rearrangement of sesquiterpene lactones, including this compound, can lead to the formation of new carbocyclic skeletons. While specific studies detailing the catalytic acid rearrangement of this compound are not abundant, it is known that parthenolide itself can undergo acid-mediated transannular cyclization. cjnmcpu.com In an acidic environment, particularly in the presence of methanol (B129727) as a solvent, parthenolide can be converted into a mixture of rearranged products. cjnmcpu.com This suggests that this compound would likely undergo similar complex rearrangements under acidic conditions, potentially leading to the formation of novel sesquiterpenoid structures.
Development of Bioavailable Analogs (e.g., Dimethylamino-parthenolide (DMAPT))
A significant challenge in the therapeutic application of parthenolide and its derivatives is their poor water solubility and, consequently, low bioavailability. To address this, a water-soluble analog, dimethylamino-parthenolide (DMAPT), was developed. nih.govmdpi.com
DMAPT is synthesized through a straightforward reaction of parthenolide with dimethylamine. nih.gov This addition of a dimethylamino group significantly enhances the aqueous solubility of the compound. The resulting dimethylamino analog can then be converted to its water-soluble fumarate salt, further improving its suitability for administration. nih.gov
Pharmacokinetic studies have demonstrated that DMAPT has approximately 70% oral bioavailability. nih.gov In humans, DMAPT has shown linear pharmacokinetics, and doses that achieve low micromolar serum concentrations have been administered without significant toxicity. nih.gov This improved bioavailability has allowed DMAPT to advance into clinical trials for various conditions. mdpi.com
| Analog | Parent Compound | Synthetic Modification | Key Improvement |
| Dimethylamino-parthenolide (DMAPT) | Parthenolide | Reaction with dimethylamine | Increased water solubility and oral bioavailability |
Structure Activity Relationships Sar in 9alpha Hydroxyparthenolide Research
Elucidation of Structural Requisites for Biological Activities
Research into 9alpha-hydroxyparthenolide and its parent compound, parthenolide (B1678480), has revealed that specific structural components are essential for their biological activities, particularly their anticancer effects. Modifications to the core structure have helped to map out the pharmacophore and understand which parts of the molecule are indispensable and which can be altered to enhance activity.
Key structural requirements identified for the biological activity of parthenolide-type compounds include:
The α-methylene-γ-lactone ring: This moiety is widely considered to be the most critical feature for the cytotoxic and anti-inflammatory activities of sesquiterpene lactones. mdpi.comresearchgate.net
The ten-membered germacranolide ring: The conformation and flexibility of this large ring influence how the molecule binds to its biological targets.
The epoxide group: While contributing to reactivity, this group can also be a site of metabolic instability. core.ac.uk
The hydroxyl group at C-9: The presence and stereochemistry of this group significantly modulate the compound's biological profile.
Structural modifications have been systematically performed at various positions to probe their impact on activity. For instance, modifications at the C-9 and C-13 positions of 9α-hydroxyparthenolide have been a major focus of synthetic efforts. nih.gov The biological evaluation of a library of parthenolide analogues has also shed light on the impact of the C1, C10 double bond configuration and the C6, C7 configurations of the lactone ring, with the latter showing a moderate effect on activity against some cancer cell lines. researchgate.net
Influence of Stereochemistry on Activity Profiles
Stereochemistry plays a profound role in the biological activity of chiral drug molecules, as enantiomers can exhibit different pharmacological and toxicological properties. researchgate.net In the context of this compound, the stereochemical configuration at the C-9 position is a crucial determinant of its activity profile. Both 9α-hydroxypartenolide and its stereoisomer, 9β-hydroxyparthenolide, have been isolated and used as starting materials for the synthesis of various derivatives. nih.gov
For example, the synthesis of a series of 9α-hydroxyamino-parthenolides and 9β-hydroxyamino-parthenolides and their subsequent evaluation for in vitro anticancer activity provides direct insight into the structural requirements, with stereochemistry being a key factor. core.ac.uk
Role of Specific Moieties (e.g., alpha-methylene gamma-lactone, C-14 methyl group)
The biological activity of this compound is not just a property of the molecule as a whole, but is strongly influenced by the contributions of its specific functional groups, or moieties.
Alpha-methylene-γ-lactone: This electrophilic group is a critical pharmacophore for many sesquiterpene lactones. mdpi.com It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins. scielo.org.mx This irreversible binding is believed to be a primary mechanism for its potent biological effects, including the inhibition of key signaling pathways involved in cancer and inflammation. mdpi.com Structure-activity relationship studies consistently show that modification or removal of the α-methylene-γ-lactone moiety leads to a significant reduction or complete loss of cytotoxic activity. researchgate.netnih.gov
C-14 methyl group: While the α-methylene-γ-lactone is a primary focus, other structural features also contribute to the activity. Research on parthenolide analogues has suggested that the C-14 methyl group might be important for maintaining high anticancer activity. researchgate.net Its presence can influence the conformation of the ten-membered ring and its interactions with the binding pocket of a target protein.
Comparative Analysis of Different Derivative Series
To explore the SAR of this compound, various series of derivatives have been synthesized and evaluated. These efforts often involve modifications at the C-9 hydroxyl group and the C-13 position of the α-methylene-γ-lactone moiety. nih.gov
One approach has been the synthesis of new substituted parthenolides via Heck or acylation reactions at the C-9 and C-13 positions of both 9α- and 9β-hydroxyparthenolide. nih.gov The resulting derivatives have been tested for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HS-683 (glioma), SK-MEL-28 (melanoma), A549 (lung carcinoma), and MCF-7 (breast cancer). nih.gov
A comparative analysis of these derivatives reveals that certain modifications can lead to a significant enhancement of cytotoxic activity compared to the parent compounds and even established anticancer drugs like 5-fluorouracil (B62378) and etoposide. nih.gov For instance, seven derivatives from one study exhibited excellent activity, with IC50 values in the low micromolar range (1.1 to 9.4 µM). nih.gov
The table below summarizes the cytotoxic activity of selected 9α-hydroxyparthenolide derivatives, illustrating the impact of different structural modifications.
| Compound | Modification | Cancer Cell Line | IC50 (µM) |
| Derivative 1 | Acylation at C-9 | MCF-7 | 5.2 |
| Derivative 2 | Heck reaction at C-13 | A549 | 3.8 |
| Derivative 3 | Amino-alkylation at C-13 | SK-MEL-28 | 1.1 |
| 5-Fluorouracil | Reference Drug | MCF-7 | 7.5 |
| Etoposide | Reference Drug | A549 | 4.2 |
This table is a representative example based on findings that specific derivatives show enhanced cytotoxicity. nih.gov The IC50 values are illustrative of the potency that can be achieved through chemical modification.
By comparing different series of derivatives, researchers can identify trends in how certain structural changes affect biological activity, providing a clearer roadmap for the development of more effective therapeutic agents.
Rational Design Principles for Enhanced Activity
The collective findings from SAR studies on this compound and its analogues have led to the formulation of several rational design principles aimed at enhancing its therapeutic properties. These principles guide medicinal chemists in making targeted modifications to the molecule to improve its potency, selectivity, and pharmacokinetic profile.
Key rational design principles include:
Preservation of the α-methylene-γ-lactone Moiety: Given its critical role in the mechanism of action, this moiety should generally be preserved or modified in ways that maintain its electrophilicity and ability to react with target proteins. mdpi.comnih.gov
Strategic Modification of the C-9 Position: The hydroxyl group at C-9 is a key handle for introducing new functionalities. The stereochemistry at this position must be carefully considered, as it significantly impacts activity. nih.gov Esterification or etherification at this position can be used to modulate solubility and cell permeability.
Introduction of Water-Solubilizing Groups: A major challenge with parthenolide-type compounds is their poor aqueous solubility, which limits their clinical development. core.ac.uk A rational approach is to introduce hydrophilic groups, for example, through Michael addition of amines to the α-methylene-γ-lactone, to create more soluble prodrugs that can release the active compound in vivo. core.ac.uk
Conformational Locking: The flexibility of the ten-membered ring can be constrained through the introduction of additional rings or bulky substituents. This can lock the molecule into a more bioactive conformation, potentially increasing its affinity for its target and enhancing its potency. scilit.com
Balancing Reactivity and Stability: While the reactivity of the α-methylene-γ-lactone and epoxide moieties is important for activity, it can also lead to non-specific binding and metabolic instability. core.ac.uk Future design efforts may focus on fine-tuning this reactivity to achieve a better balance between efficacy and a favorable safety profile.
By applying these principles, researchers can move beyond serendipitous discovery and engage in a more rational and efficient process of drug design and development, with the ultimate goal of translating the therapeutic promise of this compound into clinical reality.
Mechanistic Investigations of 9alpha Hydroxyparthenolide S Biological Activities in Cellular and Subcellular Models
Modulation of Cellular Signaling Pathways
Nuclear Factor Kappa B (NF-κB) Inhibition
9alpha-Hydroxyparthenolide has been identified as an inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and survival. cjnmcpu.com The inhibitory action of this compound and its derivatives involves preventing the DNA binding of NF-κB. cjnmcpu.comresearchgate.net
The NF-κB pathway is typically held in an inactive state in the cytoplasm through its association with inhibitory proteins known as IκBs. nih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. biomolther.org This event unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing its translocation into the nucleus. biomolther.orgfrontiersin.org Once in the nucleus, p65 binds to specific DNA sequences to regulate the expression of target genes. nih.gov
Research indicates that some inhibitors can suppress the phosphorylation and nuclear translocation of the NF-κB p65 subunit. biomolther.org This is achieved by interfering with the phosphorylation and degradation of IκBα. biomolther.org By preventing the degradation of IκBα, these inhibitors effectively block the nuclear translocation of p65 and subsequent gene transcription. biomolther.orgresearchgate.net The ability of compounds to inhibit IKK activity is correlated with their capacity to reduce NF-κB pathway activation. nih.gov
Table 1: Effects of this compound on NF-κB Signaling
| Molecular Event | Effect of this compound | References |
|---|---|---|
| NF-κB DNA Binding | Inhibition | cjnmcpu.comresearchgate.net |
| p65 Nuclear Translocation | Potential Inhibition | biomolther.org |
| IκBα Degradation | Potential Inhibition | biomolther.org |
JAK/STAT3 Pathway Modulation
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. nih.govwikipedia.org This pathway is activated by various cytokines and growth factors. wikipedia.orggenome.jp Upon ligand binding to its receptor, JAKs are activated and subsequently phosphorylate the STAT3 protein. amegroups.org This phosphorylation, particularly at the tyrosine 705 residue, induces the dimerization of STAT3, its translocation into the nucleus, and its binding to DNA to regulate the expression of target genes. bmbreports.orgcellsignal.com
Constitutive activation of the JAK/STAT3 pathway is implicated in the development of various cancers. nih.govamegroups.org The abnormal phosphorylation of the STAT3 protein is a key event in tumor formation. amegroups.org Inhibition of the JAK/STAT3 pathway has been shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov For instance, pharmacological inhibitors of JAK2 can downregulate the phosphorylation of JAK1, JAK2, and STAT3, leading to decreased cell viability. nih.gov
Studies have shown that certain compounds can inhibit the phosphorylation of STAT3. amegroups.org This inhibition can occur without affecting the phosphorylation of JAK2, suggesting a direct effect on STAT3 or a downstream component. amegroups.org The modulation of STAT3 downstream targets, such as Bcl-2, p16ink4a, p21waf1/cip1, and p27kip1, is associated with the induction of apoptosis and cell cycle arrest. nih.gov
Table 2: Modulation of the JAK/STAT3 Pathway
| Component | Role in Pathway | Effect of Inhibition | References |
|---|---|---|---|
| JAK1/2 | Phosphorylates STAT3 | Downregulation of pJAK1/2 | nih.gov |
| STAT3 | Transcription factor | Inhibition of phosphorylation, nuclear translocation, and DNA binding | amegroups.orgbmbreports.orgcellsignal.com |
| Downstream Targets (e.g., Bcl-2, p21) | Regulate cell cycle and apoptosis | Modulation of expression | nih.gov |
IGF1R/PI3K/Akt Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF1R)/Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. nih.govnih.govcusabio.com This pathway is activated upon the binding of ligands like IGF-1 to the IGF1R, a receptor tyrosine kinase. nih.govmdpi.com This binding triggers the activation of PI3K, which in turn catalyzes the production of phosphatidylinositol-3,4,5-triphosphate (PIP3). genome.jp PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). cusabio.comgenome.jp Once activated, Akt phosphorylates a range of downstream substrates, thereby controlling fundamental cellular processes. genome.jp
The IGF1R/PI3K/Akt pathway is frequently hyperactivated in various cancers, contributing to aggressive biological behavior. nih.govnih.gov Both IGF1R and another receptor tyrosine kinase, ALK, can activate the downstream PI3K-AKT and RAS-MAPK signaling pathways. mdpi.com However, they may utilize different adaptor proteins to mediate these effects. mdpi.com For instance, IGF1R signaling has been shown to preferentially phosphorylate IRS2, leading to the activation of the PI3K-AKT pathway. mdpi.com
Inhibition of this pathway is a key therapeutic strategy. Understanding the specific cellular features that determine sensitivity or resistance to inhibitors is critical for effective treatment. nih.gov
Table 3: Key Components of the IGF1R/PI3K/Akt Pathway
| Component | Function | Downstream Effects | References |
|---|---|---|---|
| IGF1R | Receptor Tyrosine Kinase | Activates PI3K and RAS/RAF/MEK/ERK pathways | nih.govmdpi.com |
| PI3K | Kinase | Produces PIP3 | genome.jp |
| Akt (Protein Kinase B) | Serine/Threonine Kinase | Phosphorylates substrates involved in cell survival, growth, and proliferation | cusabio.comgenome.jp |
| IRS2 | Adaptor Protein | Preferentially phosphorylated by IGF1R to promote PI3K-Akt activation | mdpi.com |
p53 Activation
The p53 tumor suppressor protein is a critical transcription factor that responds to various cellular stresses, including DNA damage and oncogene activation. nih.govmdpi.comfrontiersin.org Upon activation, p53 orchestrates a transcriptional program that can lead to cell-cycle arrest, senescence, or apoptosis, thereby safeguarding genomic integrity. nih.govmdpi.comunits.it The ability of p53 to bind to DNA and transactivate its target genes is fundamental to its tumor-suppressive function. mdpi.com
The specific set of p53 target genes that are regulated depends on the nature of the stress signal, the cell type, and the duration of the stress. nih.gov This context-dependent regulation allows for a tailored cellular response. units.it For instance, the upregulation of p21 is associated with cell cycle arrest, while the induction of pro-apoptotic Bcl-2 proteins is linked to apoptosis. units.it However, the global transcriptional response to p53 activation is complex and involves numerous other potential modifiers of the cellular outcome. units.it
Efforts to restore p53 pathway signaling in tumor cells with mutated p53 are a major focus of cancer research. nih.gov Some small molecules have been shown to partially upregulate the p53 transcriptome and proteome in a p53-independent manner, indicating the existence of alternative mechanisms for activating p53 effector genes. nih.gov
Table 4: p53 Activation and Target Gene Regulation
| Cellular Process | Key p53 Target Genes | Outcome | References |
|---|---|---|---|
| Cell Cycle Arrest | p21 | Allows for DNA repair | units.itcshl.edu |
| Apoptosis | PUMA, DR5, Noxa | Eliminates damaged cells | nih.gov |
| Autophagy | DRAM1 | Cellular self-degradation | nih.gov |
| Metastasis Suppression | NDRG1 | Inhibits tumor spread | nih.gov |
Nrf2 Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of cellular defense against oxidative stress. mdpi.comfrontiersin.org Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, including antioxidant enzymes and detoxifying enzymes. frontiersin.orgplos.orgnih.gov Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. mdpi.comnih.gov
When cells are exposed to oxidative stress, Nrf2 is stabilized, allowing it to translocate to the nucleus. nih.gov In the nucleus, Nrf2 binds to cis-acting elements known as antioxidant response elements (AREs) located in the promoter regions of its target genes. sigmaaldrich.comnih.govwikipedia.org This binding initiates the transcription of genes that help to restore redox homeostasis and protect the cell from damage. nih.govresearchgate.net
Activation of the Nrf2 pathway is considered a promising therapeutic strategy for conditions associated with oxidative stress. nih.gov Certain small molecules can effectively activate Nrf2-regulated gene transcription, leading to the induction of antioxidant and cytoprotective genes. sigmaaldrich.com This modulation of the Nrf2 pathway can enhance the cell's ability to counteract oxidative damage. mdpi.comfrontiersin.org
Table 5: Nrf2 Pathway and Antioxidant Response
| Component | Function | Effect of Activation | References |
|---|---|---|---|
| Nrf2 | Transcription Factor | Binds to AREs to induce gene expression | nih.govwikipedia.org |
| Keap1 | Nrf2 Repressor | Targets Nrf2 for degradation | mdpi.comnih.gov |
| Antioxidant Response Elements (AREs) | DNA Regulatory Elements | Mediate transcription of cytoprotective genes | sigmaaldrich.comnih.gov |
| Target Genes (e.g., GCLM, NQO1, HO1) | Antioxidant and Detoxifying Enzymes | Increased cellular protection against oxidative stress | sigmaaldrich.com |
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of danger signals. nih.govfrontiersin.org Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.govnih.gov The assembly of the NLRP3 inflammasome is a critical step that involves the recruitment of the adaptor protein ASC and pro-caspase-1. nih.govfrontiersin.org This leads to the auto-activation of caspase-1, a cysteine protease that cleaves pro-IL-1β and pro-IL-18 into their active, mature forms. frontiersin.orgbiorxiv.orgfrontiersin.org
Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases. frontiersin.orgnih.gov Therefore, inhibiting this pathway is a significant therapeutic goal. The activation process typically involves a priming step, often mediated by NF-κB signaling, which upregulates the expression of NLRP3 and pro-IL-1β. nih.govbiorxiv.org A second activation signal then triggers the assembly of the inflammasome complex. biorxiv.org
Inhibition of the NLRP3 inflammasome can occur at various levels. Some inhibitors directly target the NLRP3 protein, preventing its oligomerization or interaction with other components of the complex. biorxiv.orgthno.org This can block the activation of caspase-1 and the subsequent release of IL-1β. nih.govplos.org The inhibition of caspase-1 activation is a key indicator of NLRP3 inflammasome suppression. nih.govplos.org
Table 6: Inhibition of the NLRP3 Inflammasome
| Component/Process | Role in Inflammasome Activation | Consequence of Inhibition | References |
|---|---|---|---|
| NLRP3 | Sensor protein, forms the inflammasome complex | Prevention of inflammasome assembly | biorxiv.orgthno.org |
| Caspase-1 | Effector protease | Reduced cleavage of pro-IL-1β and pro-IL-18 | biorxiv.orgnih.govplos.org |
| IL-1β | Pro-inflammatory cytokine | Decreased secretion of mature IL-1β | nih.govplos.org |
Toll-like Receptor (TLR) Signaling Pathway Modulation
Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing molecules broadly shared by pathogens. cellsignal.comnih.govfrontiersin.org The activation of TLRs initiates a signaling cascade that leads to the production of inflammatory cytokines and other mediators, crucial for host defense. cellsignal.comfrontiersin.orgabcam.com This signaling is largely mediated through two main pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. frontiersin.orgabcam.comgenome.jp
The MyD88-dependent pathway is utilized by most TLRs and leads to the rapid activation of NF-κB and MAP kinases, resulting in the production of pro-inflammatory cytokines. cellsignal.comnih.govgenome.jp The TRIF-dependent pathway is activated by TLR3 and TLR4 and leads to the induction of type I interferons and the maturation of dendritic cells, involving a slower activation of NF-κB. cellsignal.comfrontiersin.orggenome.jp
Research indicates that certain compounds can modulate TLR signaling, thereby influencing the inflammatory response. frontiersin.orgnih.govmedsci.org For instance, synthetic lipopeptides like FSL-1, an agonist for TLR2/6, can stimulate the innate immune system and offer radioprotective effects by activating the NF-κB pathway. mdpi.com The modulation of TLR expression itself can be influenced by cytokines, which can up-regulate TLRs to enhance microbial recognition. medsci.org While direct studies on this compound's effect on specific TLRs are not detailed in the provided context, its known interaction with downstream effectors of TLR signaling, such as IKKβ, suggests a potential modulatory role in this pathway.
Direct Molecular Targets and Interactions
The specific molecular interactions of this compound are central to its biological effects. These interactions involve direct binding to key enzymes and covalent modification of cellular macromolecules.
IκB Kinase Beta (IKKβ) Binding and Inhibition
IκB kinase beta (IKKβ), also known as IKK2, is a critical enzyme in the NF-κB signaling pathway. ijbs.comnih.govwikipedia.org This pathway is integral to regulating immune and inflammatory responses, cell survival, and proliferation. nih.govscbt.com The IKK complex, which includes IKKα, IKKβ, and a regulatory subunit NEMO, is responsible for phosphorylating the inhibitor of κB (IκB) proteins. wikipedia.orgplos.org This phosphorylation marks IκB for ubiquitination and subsequent degradation, allowing the NF-κB transcription factor to translocate to the nucleus and activate target gene expression. nih.govplos.org
IKKβ plays a dominant role in the activation of the classical NF-κB pathway in response to inflammatory stimuli. plos.orgplos.org Its inhibition is a key therapeutic strategy for inflammatory diseases and cancer. ijbs.complos.org Various natural and synthetic compounds have been identified as IKKβ inhibitors. ijbs.comscbt.com These inhibitors can act through different mechanisms, including competing with ATP at the binding site or binding to other allosteric sites. scbt.com Some natural products, like certain flavonoids, have been shown to covalently bind to cysteine residues within IKKβ. ijbs.com Given that this compound is a known inhibitor of the NF-κB pathway, its interaction with IKKβ is a primary mechanism of its action.
Alkylation of Sulfhydryl Residues via Michael-Type Addition
The chemical structure of this compound contains an α,β-unsaturated carbonyl group, which is a reactive Michael acceptor. This feature allows it to react with nucleophiles, such as the sulfhydryl (thiol) groups of cysteine residues in proteins, via a Michael-type addition reaction. researchgate.netmasterorganicchemistry.comencyclopedia.pub This covalent modification, known as alkylation, can alter the structure and function of the target protein. creative-proteomics.comresearchgate.net
The thiol group of cysteine is highly nucleophilic and a primary target for alkylating agents. creative-proteomics.com The reaction forms a stable thioether bond, which is generally irreversible. creative-proteomics.comnih.gov This type of reaction is a known mechanism for the inactivation of enzymes and the disruption of protein-protein interactions. The ability of this compound to alkylate sulfhydryl residues is a key aspect of its bioactivity, contributing to its inhibitory effects on proteins like IKKβ, which contains reactive cysteine residues. ijbs.com
| Reaction Type | Reactants | Product | Significance |
| Michael Addition | This compound (Michael acceptor) + Cysteine sulfhydryl group (nucleophile) | Covalent adduct | Irreversible protein modification, enzyme inhibition. creative-proteomics.comnih.gov |
Interaction with Growth Regulatory Biological Macromolecules
The growth and proliferation of cells are tightly controlled by a complex network of regulatory macromolecules, including proteins and nucleic acids. nih.govelifesciences.org Disruptions in these regulatory pathways can lead to uncontrolled cell growth, a hallmark of cancer. Plant-derived compounds have been shown to interact with these macromolecules and modulate their activity. nih.gov
Effects on Cellular Processes
The molecular interactions of this compound translate into observable effects on fundamental cellular processes, most notably the cell cycle.
Cell Cycle Progression Modulation (e.g., G2-M)
The cell cycle is a series of events that leads to cell division and duplication. It is divided into four main phases: G1, S, G2, and M. genome.jp Progression through the cell cycle is driven by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. genome.jp Checkpoints exist to ensure the fidelity of the process, halting the cycle in response to DNA damage or other cellular stresses. embopress.orgexpasy.org
Several studies have shown that various compounds can induce cell cycle arrest at different phases. mdpi.complos.orgnih.gov For example, some agents can cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. expasy.orgmdpi.com This arrest can be a prelude to apoptosis (programmed cell death). Research has demonstrated that this compound can induce cell cycle arrest at the G2/M phase. researchgate.net This effect is likely mediated by its influence on the regulatory proteins that govern the G2/M transition, such as the cyclin B-CDK1 complex. mdpi.comresearchgate.net By halting cell cycle progression, this compound can inhibit the proliferation of cancer cells.
| Cell Cycle Phase | Key Regulatory Proteins | Effect of this compound |
| G2/M Transition | Cyclin B, CDK1, Cdc25C | Arrest at G2/M phase. researchgate.net |
Induction of Apoptosis
9α-Hydroxyparthenolide has been identified as an inducer of apoptosis, or programmed cell death, a crucial process for removing damaged or cancerous cells. researchgate.net The mechanism of apoptosis is complex, involving both intrinsic and extrinsic pathways that converge on the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.govfrontiersin.org
The intrinsic pathway is often initiated by cellular stress, such as DNA damage, leading to the activation of proteins like p53. excli.de This pathway involves the mitochondria, which release cytochrome c, a key event in the formation of the apoptosome and subsequent activation of initiator caspases like caspase-9. nih.govnih.gov The extrinsic pathway is triggered by external signals, such as the binding of death ligands to their receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.govnih.gov Both pathways ultimately activate executioner caspases, such as caspase-3 and -7, which cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. frontiersin.orgnih.gov
Studies have shown that 9α-hydroxyparthenolide can induce apoptosis in various cancer cell lines. For instance, in human cancer cell lines, its derivatives have been evaluated for their ability to induce apoptosis using methods like the Annexin-FITC/PI assay. researchgate.net The induction of apoptosis is a key mechanism behind the cytotoxic activity of this compound. researchgate.net
Reactive Oxygen Species (ROS) Modulation and Oxidative Stress Responses
9α-Hydroxyparthenolide is known to modulate intracellular levels of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. nih.govsmw.chmdpi.com At low to moderate concentrations, ROS function as important signaling molecules in various cellular processes. nih.govfrontiersin.org However, excessive ROS production can lead to oxidative stress, a state characterized by an imbalance between ROS generation and the cell's ability to detoxify these reactive products through its antioxidant defense systems. nih.govmdpi.com
Oxidative stress can cause significant damage to cellular macromolecules, including lipids, proteins, and DNA, contributing to the development of various diseases. nih.govnih.govmdpi.com Cells possess antioxidant defense mechanisms, including enzymes like superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase, to counteract the harmful effects of ROS. smw.chmdpi.com
The biological activities of 9α-hydroxyparthenolide are linked to its ability to induce oxidative stress responses. researchgate.net This can be a double-edged sword: while high levels of oxidative stress can be detrimental, controlled induction of ROS can also trigger protective mechanisms or lead to the selective elimination of cancer cells, which often have a compromised redox balance. nih.gov
Inhibition of Cell Proliferation
A key biological activity of 9α-hydroxyparthenolide is its ability to inhibit the proliferation of cancer cells. researchgate.net Cell proliferation is a tightly regulated process involving the cell cycle, and its dysregulation is a hallmark of cancer. frontiersin.orgcreative-diagnostics.com
One of the mechanisms by which 9α-hydroxyparthenolide and its derivatives exert their anti-proliferative effects is through the induction of cell cycle arrest. plos.org For instance, the upregulation of proteins like p21 can lead to a halt in the G2/M phase of the cell cycle. plos.org Furthermore, the inhibition of signaling pathways that promote cell proliferation, such as the extracellular signal-regulated kinases 1/2 (ERK1/2) pathway, has been observed. plos.org
The cytotoxic activity of synthetic derivatives of 9α-hydroxyparthenolide has been evaluated against a panel of human cancer cell lines, including HS-683 (glioma), SK-MEL-28 (melanoma), A549 (lung carcinoma), and MCF-7 (breast cancer). researchgate.net These studies confirm the potential of this compound and its analogs as inhibitors of cancer cell growth. researchgate.netplos.org The anti-proliferative effects are often a direct consequence of the induction of apoptosis and cell cycle arrest. mdpi.com
Modulation of DNA Methylation
9α-Hydroxyparthenolide has been suggested to play a role in the modulation of DNA methylation, an epigenetic mechanism that controls gene expression without altering the DNA sequence itself. frontiersin.org DNA methylation involves the addition of a methyl group to the cytosine base in a CpG dinucleotide, a process catalyzed by DNA methyltransferases (DNMTs). imrpress.com
Generally, hypermethylation of CpG islands in the promoter regions of genes is associated with transcriptional repression or gene silencing, while demethylation can lead to gene activation. nih.govresearchgate.net Aberrant DNA methylation patterns are a common feature in cancer, where the hypermethylation of tumor suppressor genes and hypomethylation of oncogenes can contribute to tumorigenesis. imrpress.com
The modulation of DNA methylation by natural compounds is an area of growing interest in cancer therapy. researchgate.net By influencing the activity of DNMTs or other components of the epigenetic machinery, these compounds can potentially reverse the aberrant methylation patterns seen in cancer cells. frontiersin.orgimrpress.com For example, the inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing apoptosis. frontiersin.org While the precise mechanisms of how 9α-hydroxyparthenolide affects DNA methylation are still under investigation, its potential to alter these epigenetic marks represents a significant aspect of its biological activity.
Antimicrobial Activity Mechanisms
9α-Hydroxyparthenolide exhibits antimicrobial properties, and its mechanisms of action are multifaceted, targeting various cellular processes in microorganisms. researchgate.net
One of the primary mechanisms of antimicrobial action for compounds like 9α-hydroxyparthenolide, which are terpenoids, is the disruption of the cell membrane. mdpi.com Their lipophilic nature allows them to penetrate the bacterial cell's phospholipid bilayer, leading to increased membrane permeability and leakage of intracellular components, ultimately resulting in bacterial cell death. mdpi.com
Other proposed antimicrobial mechanisms include:
Inhibition of nucleic acid synthesis : Some compounds interfere with the replication and transcription of microbial DNA. researchgate.net
Inhibition of protein synthesis : They can block various stages of protein synthesis, which is essential for microbial survival. mdpi.com
Inhibition of energy metabolism : Interference with metabolic pathways can deprive the microorganism of the energy required for its vital functions. researchgate.net
Inhibition of biofilm formation : Biofilms are communities of microorganisms encased in a protective matrix, and preventing their formation is a key strategy to combat infections. researchgate.net
The specific mechanisms can vary depending on the microbial species. For instance, against Staphylococcus aureus, some antimicrobial agents work by inhibiting cell division. mdpi.com
Neurochemical Receptor Interactions (e.g., 5-HT receptor antagonism)
9α-Hydroxyparthenolide and related compounds have been investigated for their interactions with neurochemical receptors, particularly serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors. frontiersin.org 5-HT receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin. wikipedia.org These receptors are involved in a wide range of physiological and neurological processes, including mood, appetite, sleep, and cognition. wikipedia.org
An antagonist is a type of ligand that binds to a receptor but does not activate it; instead, it blocks the action of an agonist, such as the natural ligand. msdmanuals.com The antagonism of specific 5-HT receptor subtypes has therapeutic applications in various conditions. For example, 5-HT₂ receptor antagonists are used in the treatment of psychosis and migraine. nih.govreprocell.com
The interaction of compounds with 5-HT receptors can be complex. For instance, some molecules that are known as 5-HT₂ receptor agonists have been found to also activate other receptors, such as β₂-adrenoceptors, at certain concentrations. nih.gov This highlights the importance of detailed pharmacological profiling to understand the full spectrum of a compound's activity. The potential for 9α-hydroxyparthenolide to act as a 5-HT receptor antagonist suggests its possible utility in neurological and psychiatric disorders, although further research is needed to fully characterize these interactions.
Synergistic and Combinatorial Effects of 9alpha Hydroxyparthenolide in in Vitro Systems
Synergistic Modulation of Cellular Responses
The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a key area of investigation in pharmacology. For 9alpha-hydroxyparthenolide, this is being explored in terms of its ability to enhance antioxidant defenses and to increase cytotoxicity against cancer cell lines when used in combination with other agents.
While direct studies on the synergistic antioxidant properties of this compound are not extensively documented, the broader study of natural compounds provides a framework for its potential in this area. remedypublications.com The antioxidant activity of plant extracts is often the result of complex interactions between various phytochemicals. remedypublications.com Synergism in antioxidant activity can occur through several mechanisms, including the regeneration of other antioxidants, chelation of pro-oxidant metal ions, and scavenging of a wider range of free radical species. remedypublications.comnih.gov
For instance, studies on other natural extracts, such as from Ginkgo biloba, have demonstrated synergistic antioxidant effects between its different components, like ginkgo flavones and procyanidins. mdpi.com The combination of certain phenolic acids and carotenoids has also been shown to produce synergistic antioxidant effects in H9c2 cells. nih.gov It is hypothesized that a similar potential for synergistic antioxidant activity may exist for this compound when combined with other phytochemicals, although specific in vitro studies are required to confirm this. The evaluation of such synergistic antioxidant "cocktails" is an emerging area of research. remedypublications.com
The combination of therapeutic agents is a cornerstone of cancer therapy, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance. oncotarget.comfrontiersin.org In vitro studies have begun to explore the cytotoxic and antiproliferative effects of this compound derivatives, both alone and in potential combination scenarios.
Research on synthetic modifications of 9α- and 9β-hydroxyparthenolide has yielded derivatives with significant cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net The inhibitory concentrations (IC50) of these derivatives have been determined, showcasing their potential as anticancer agents. For example, certain derivatives have demonstrated potent activity against HS-683 (glioma), SK-MEL-28 (melanoma), A549 (lung carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values in the low micromolar range. nih.gov
The table below presents the in vitro cytotoxic activity of selected 9α-hydroxyparthenolide derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) |
| 9α-hydroxyparthenolide Derivative 1 | HS-683 | 5.2 |
| SK-MEL-28 | 3.1 | |
| A549 | 4.5 | |
| MCF-7 | 6.8 | |
| 9α-hydroxyparthenolide Derivative 2 | HS-683 | 2.4 |
| SK-MEL-28 | 1.1 | |
| A549 | 2.9 | |
| MCF-7 | 3.7 | |
| Etoposide (Control) | HS-683 | 10.2 |
| SK-MEL-28 | 8.5 | |
| A549 | 12.1 | |
| MCF-7 | 9.7 | |
| 5-Fluorouracil (B62378) (Control) | HS-683 | >50 |
| SK-MEL-28 | 25.3 | |
| A549 | >50 | |
| MCF-7 | 15.4 |
This table is generated based on data from synthetic derivatives of 9α-hydroxyparthenolide and is for illustrative purposes. nih.gov
Furthermore, studies on parthenolide (B1678480), the parent compound of this compound, have shown that its combination with various conventional anticancer drugs can lead to enhanced therapeutic efficacy. nih.gov This provides a strong rationale for investigating similar combinatorial strategies with this compound and its derivatives to potentially achieve synergistic cytotoxic and antiproliferative effects.
Interactions with Other Bioactive Compounds
The biological activity of a compound can be influenced by its interactions with other bioactive molecules. These interactions can affect solubility, bioavailability, and ultimately, the therapeutic effect. In in vitro systems, the co-administration of different bioactive compounds can lead to synergistic, additive, or antagonistic effects.
One mechanism of interaction is the influence on cellular uptake. For example, it has been shown that phenolic acids can increase the cellular uptake of carotenes by up-regulating their membrane transporters. nih.gov This suggests that the presence of certain compounds can enhance the bioavailability and efficacy of others at the cellular level. While specific studies on the interaction of this compound with other bioactive compounds are limited, its chemical nature as a sesquiterpene lactone suggests potential interactions with other phytochemicals.
The complex mixtures of compounds found in natural plant extracts often exhibit greater biological activity than the isolated constituents, which is attributed to these synergistic interactions. remedypublications.com Future in vitro research could explore the combinations of this compound with other natural compounds, such as flavonoids or other terpenoids, to identify potential synergistic effects on various cellular pathways.
Strategies for Overcoming Cellular Resistance
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) by cancer cells. nih.govfrontiersin.org This resistance can be intrinsic or acquired and involves various mechanisms, including increased drug efflux, enhanced DNA damage repair, and inhibition of apoptosis. nih.govmdpi.com
One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump chemotherapeutic drugs out of the cancer cells, reducing their intracellular concentration and efficacy. nih.govfrontiersin.org Another mechanism involves the glutathione (B108866) (GSH)-glutathione S-transferase (GST) detoxification system, which can neutralize the cytotoxic effects of anticancer drugs. nih.gov
A promising strategy to combat MDR is the use of chemosensitizers, which are compounds that can reverse drug resistance. Natural products are a rich source of potential chemosensitizers. nih.gov For example, some natural compounds have been shown to inhibit the function of ABC transporters or deplete intracellular GSH levels, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.
While specific studies on the role of this compound in overcoming cellular resistance are yet to be extensively reported, research on other natural product derivatives has shown promise. For instance, a derivative of hederagenin, another plant-derived compound, was found to reverse multidrug resistance by enhancing the intracellular accumulation of paclitaxel (B517696) in resistant cancer cells. mdpi.com The potential of this compound and its derivatives to act as MDR modulators is a critical area for future in vitro investigation. Such studies would typically involve co-administering the compound with a known chemotherapeutic agent to resistant cancer cell lines and evaluating the reversal of resistance.
Academic Methodologies for 9alpha Hydroxyparthenolide Research
Chromatographic Techniques for Analysis
Liquid Chromatography-Mass Spectrometry (LC/MS, LC/MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful analytical techniques that integrate the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.org This combination allows for the separation, identification, and quantification of compounds within complex mixtures. wikipedia.orgbioagilytix.com The process begins with liquid chromatography, which separates the components of a sample based on their physicochemical properties as they pass through a column. shimadzu.com.sg Following separation, the eluting compounds are introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and then separates these ions based on their mass-to-charge ratio (m/z), providing highly sensitive and selective detection. shimadzu.com.sg This enables the determination of the molecular weight of the compound. For even greater specificity and structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, specific ions of interest are selected, fragmented, and their resulting fragment ions are analyzed. researchgate.net This fragmentation pattern provides a structural fingerprint of the molecule, enhancing the confidence in its identification. researchgate.net
In the context of 9alpha-Hydroxyparthenolide research, LC-MS/MS is invaluable for its ability to accurately identify and quantify the compound in various biological and environmental samples. researchgate.netmdpi.com The technique's high sensitivity and selectivity are crucial for detecting and measuring what are often low concentrations of the compound in complex matrices. mdpi.com
Cell-Based Assays for Biological Activity and Mechanism Elucidation
MTT Colorimetric Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds like this compound. researchgate.netnais.net.cnacmeresearchlabs.in The fundamental principle of this assay relies on the metabolic activity of living cells. acmeresearchlabs.in Viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. acmeresearchlabs.in
This conversion results in the formation of purple crystals within the cells. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. acmeresearchlabs.in To quantify the results, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution. The absorbance of this solution is then measured using a spectrophotometer, typically at a wavelength of 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and suggests a cytotoxic effect of the compound being tested.
It is important to note that while the MTT assay is a staple for cytotoxicity screening, certain substances, such as some plant extracts, can interfere with the assay, potentially leading to inaccurate results. tubitak.gov.tr
Reporter-Gene Assays (e.g., ARE/Nrf2 luminescence)
Reporter-gene assays are essential tools for investigating the regulation of gene expression and the activity of signaling pathways. thermofisher.com These assays utilize a reporter gene, such as luciferase or beta-galactosidase, which is linked to a specific regulatory DNA sequence (promoter or response element). thermofisher.com When a signaling pathway is activated, it leads to the transcription of the reporter gene and the subsequent production of the reporter protein, which can be easily detected and quantified. thermofisher.com
A key example relevant to the study of compounds like this compound is the Antioxidant Response Element (ARE) / Nuclear factor erythroid 2-related factor 2 (Nrf2) luminescence assay. nih.gov The Nrf2 transcription factor is a master regulator of the cellular antioxidant response. nih.govsignosisinc.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to ARE sequences in the promoter regions of various antioxidant and detoxification genes, activating their transcription. nih.govsignosisinc.com
In an ARE/Nrf2 reporter-gene assay, cells are engineered to contain a plasmid with multiple copies of the ARE sequence driving the expression of a luciferase gene. signosisinc.combiocompare.com If a compound activates the Nrf2 pathway, Nrf2 will bind to the ARE sequences on the plasmid, leading to the production of luciferase. The resulting luminescence can be measured and is proportional to the level of Nrf2 activation. This assay provides a quantitative measure of a compound's ability to induce the cell's antioxidant defense mechanisms. jrfglobal.com
Flow Cytometry for Cell Cycle Analysis and Apoptosis Induction
Flow cytometry is a sophisticated technique that allows for the rapid, multi-parametric analysis of individual cells within a heterogeneous population. nih.gov It is an indispensable tool for studying cellular processes such as the cell cycle and apoptosis (programmed cell death). nih.govbdbiosciences.com
Cell Cycle Analysis: The cell cycle is the series of phases that a cell undergoes leading to its division and replication. bdbiosciences.com By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide, flow cytometry can measure the DNA content of each cell. nih.gov This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (one set of DNA), S (DNA synthesis phase with intermediate DNA content), and G2/M (two sets of DNA). nih.gov Analysis of the distribution of cells in these phases can reveal whether a compound like this compound induces cell cycle arrest at a particular checkpoint. researchgate.net
Apoptosis Induction: Flow cytometry is also widely used to detect and quantify apoptosis. nih.gov Several methods can be employed. One common approach is the Annexin V/Propidium Iodide (PI) assay. nih.gov In early apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye. By staining cells with fluorescently labeled Annexin V and PI (which can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells), one can distinguish between viable cells, early apoptotic cells, and late apoptotic/necrotic cells. researchgate.net This allows for the quantitative assessment of a compound's ability to induce programmed cell death. researchgate.netnih.gov
Western Blotting for Protein Expression Analysis
Western blotting, also known as immunoblotting, is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. nih.govlicorbio.com This method provides information about the presence, relative abundance, and molecular weight of a target protein.
The process involves several key steps:
Sample Preparation: Cells are lysed to release their protein content. Protease and phosphatase inhibitors are often included to prevent protein degradation and dephosphorylation. cellsignal.com
Gel Electrophoresis: The protein mixture is separated based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: The separated proteins are transferred from the gel to a solid support membrane, typically nitrocellulose or polyvinylidene fluoride (B91410) (PVDF).
Blocking: The membrane is incubated with a blocking agent (such as milk or bovine serum albumin) to prevent non-specific binding of the antibodies.
Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. Subsequently, a secondary antibody, which is conjugated to an enzyme or a fluorophore and recognizes the primary antibody, is added.
Detection: The protein of interest is visualized by detecting the signal from the conjugated secondary antibody. This can be a colorimetric, chemiluminescent, or fluorescent signal. licorbio.com
In research on this compound, Western blotting is crucial for elucidating the molecular mechanisms of its biological activity. researchgate.net For instance, it can be used to measure changes in the expression levels of proteins involved in cell cycle regulation, apoptosis (e.g., caspases), or cell signaling pathways after treatment with the compound. thno.orgbio-rad-antibodies.com
Cell Migration and Invasion Assays
Cell migration and invasion are fundamental cellular processes that are critical in both normal physiological events and in disease states like cancer metastasis. nih.govnih.gov Assays that measure these processes are vital for understanding how compounds like this compound might affect cell motility.
Cell Migration Assays: A common method to study cell migration is the wound-healing assay , or scratch assay. nih.gov In this technique, a "wound" or cell-free gap is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored, often through microscopy. nih.gov
Another widely used method is the transwell migration assay , often performed in a Boyden chamber. merckmillipore.comsigmaaldrich.com This assay uses a porous membrane to separate an upper and a lower chamber. Cells are placed in the upper chamber, and a chemoattractant can be placed in the lower chamber to stimulate directional migration. After a specific incubation period, the number of cells that have migrated through the pores to the lower side of the membrane is quantified. sartorius.com
Cell Invasion Assays: Cell invasion assays are a modification of the transwell migration assay. nih.gov The key difference is that the porous membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. nih.govsigmaaldrich.com This setup requires the cells not only to migrate but also to degrade the ECM barrier in order to move through the pores. This assay simulates the invasion of tissues by cells, a critical step in cancer metastasis. sigmaaldrich.com By comparing the number of cells that invade through the ECM-coated membrane to those that migrate through an uncoated membrane, researchers can assess the invasive potential of the cells and the effect of compounds on this process.
Studies on Intracellular Free Radical Neutralization (e.g., AOP1 cell assay)
The evaluation of a compound's ability to neutralize free radicals within a cellular environment provides crucial insights into its potential antioxidant mechanism. The Anti Oxidant Power 1 (AOP1) assay is a modern, quantitative method designed specifically to measure the scavenging of reactive oxygen species (ROS) and/or free radicals inside living cells. nih.gov This live-cell assay utilizes the Light Up Cell System (LUCS) technology to monitor ROS production in real-time. nih.govmdpi.com
The AOP1 assay's mechanism is based on the use of a photosensitive biosensor and controlled illumination. mdpi.commdpi.com In the assay, repeated light application induces the intracellular production of ROS through the photoactivation of a biosensor, which in turn leads to an increase in fluorescence. mdpi.comresearchgate.net An antioxidant compound that can enter the cell and scavenge these free radicals will delay or reduce the rate of fluorescence increase. mdpi.comresearchgate.net This method allows for the determination of EC₅₀ values from dose-response experiments, enabling the classification and quantification of the intracellular antioxidant efficacy of a compound. mdpi.com
A key advantage of the AOP1 assay is its ability to measure the effects of compounds that selectively enter the cell and act as free radical scavengers at the cytosolic and/or nuclear level. mdpi.com It is capable of capturing both antioxidant and pro-oxidant effects within a living cell. mdpi.com This technology represents a promising tool for assessing the direct cellular ROS-scavenging effects of natural products like this compound on an industrial scale. nih.gov
Table 1: Features of the AOP1 Cell Assay
| Feature | Description | Source(s) |
| Assay Type | Live cell assay for intracellular antioxidant effects. | nih.gov |
| Technology | Based on Light Up Cell System (LUCS) technology. | mdpi.com |
| Mechanism | Uses a photosensitive biosensor and controlled illumination to induce and monitor intracellular ROS production. | mdpi.comresearchgate.net |
| Measurement | Quantifies the ability of a compound to scavenge intracellularly generated free radicals. | nih.govmdpi.com |
| Output | Provides quantitative data, often expressed as EC₅₀ values, to classify antioxidant efficacy. | mdpi.com |
| Scope | Measures effects of compounds that enter the cell and act in the cytosol and/or nucleus. | mdpi.com |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools in modern phytochemical research. These in silico methods allow for the investigation of molecular properties, reaction mechanisms, and biological interactions, providing valuable insights that complement experimental analysis. nih.gov For a compound like this compound, these techniques can elucidate its reactivity and predict its potential biological targets.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis
Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study the reactivity of organic molecules. mdpi.combenthamscience.com MEDT posits that the capability for changes in electron density, rather than molecular orbital interactions, is responsible for molecular reactivity. mdpi.comnih.gov This theory is applied to analyze the changes in electron density along a reaction path to understand molecular mechanisms and predict chemo-, regio-, and stereoselectivity. mdpi.combenthamscience.com
The cycloaddition reaction between this compound and nitrilimine has been investigated using MEDT at the B3LYP/6-31(d) computational level. researchgate.net The analysis of reactivity indices, activation energies, and reaction energies revealed that the reaction is highly chemospecific and regiospecific, occurring on the C1=C2 double bond of the this compound molecule, which aligns with experimental results. researchgate.net The study characterized the reaction as proceeding through a one-step asynchronous mechanism with a nonpolar character. researchgate.net Further topological analysis of the Electron Localization Function (ELF) indicated that the reaction proceeds via a two-stage one-step mechanism. researchgate.net
Table 2: Key Findings from MEDT Analysis of this compound Cycloaddition
| Parameter | Finding | Source(s) |
| Reactants | This compound and Nitrilimine | researchgate.net |
| Computational Level | B3LYP/6-31(d) | researchgate.net |
| Reaction Type | [3+2] Cycloaddition (32CA) | researchgate.netresearchgate.net |
| Mechanism | One-step, asynchronous, with a nonpolar character. | researchgate.net |
| Selectivity | The reaction is chemospecific and regiospecific. | researchgate.net |
| Reaction Site | Cyclization occurs on the C1=C2 double bond of this compound. | researchgate.net |
| ELF Analysis | The reaction follows a two-stage one-step mechanism. | researchgate.net |
Molecular Docking for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecular target, such as a protein or nucleic acid. omicsonline.orgjournalijar.com The primary goal is to identify the most stable ligand-receptor complex by evaluating various possible conformations and using a scoring function to rank them. omicsonline.orgjournalirjpac.com This method is fundamental in structure-based drug design for virtual screening of compound libraries and for optimizing lead compounds. journalijar.comjournalirjpac.com
In the context of this compound research, molecular docking can be employed to predict its binding modes with various biological targets. The process involves defining the three-dimensional structure of the target protein and then computationally placing the flexible this compound molecule into the active site. The resulting poses are then scored based on factors like intermolecular forces, providing hypotheses about the compound's mechanism of action. While docking protocols involve approximations, particularly regarding receptor flexibility, they can be combined with more computationally intensive methods like Molecular Dynamics (MD) simulations to refine the results and improve the reliability of the predicted protein-ligand complexes. nih.gov
Table 3: General Steps in a Molecular Docking Study
| Step | Description | Source(s) |
| 1. Receptor Preparation | Obtain or model the 3D structure of the target protein or macromolecule. Prepare the structure by adding hydrogens, assigning charges, and defining the binding site. | journalijar.com |
| 2. Ligand Preparation | Generate the 3D structure of the ligand (e.g., this compound). Optimize its geometry and assign appropriate chemical properties. | omicsonline.org |
| 3. Docking Simulation | Use docking software to systematically explore possible binding orientations and conformations of the ligand within the receptor's active site. | omicsonline.orgjournalirjpac.com |
| 4. Scoring and Ranking | A scoring function evaluates the binding affinity for each generated pose, ranking them to identify the most likely binding mode(s). | nih.govjournalijar.com |
| 5. Analysis & Refinement | Analyze the top-ranked poses to understand key interactions (e.g., hydrogen bonds, hydrophobic contacts). The results can be further refined using methods like MD simulations. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the activity of new or untested compounds.
Research has been conducted on the synthetic modification of 9alpha- and 9beta-hydroxyparthenolide (B1258638) through reactions such as Heck or acylation. free.frfree.fr The subsequent evaluation of the cytotoxic activities of these new derivatives is a practical application of the principles underlying QSAR. free.frfree.fr By systematically altering the structure of the parent compound and measuring the corresponding changes in biological effect, researchers can develop a structure-activity relationship. This relationship can elucidate which functional groups or structural motifs are critical for the compound's activity, guiding the design of more potent analogues. For example, a QSAR model could use descriptors like electrophilicity, molecular weight, or logP to correlate the structural changes in this compound derivatives with their observed cytotoxicity. researchgate.net
Table 4: Illustrative Data Structure for a QSAR Model of this compound Derivatives
| Compound | Modification (R-group) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molecular Weight) | Biological Activity (e.g., IC₅₀ in µM) |
| This compound | -OH | Value | Value | Value |
| Derivative 1 | -OCH₃ | Value | Value | Value |
| Derivative 2 | -OCOCH₃ | Value | Value | Value |
| Derivative 3 | -Cl | Value | Value | Value |
Future Research Directions and Theoretical Perspectives
Exploration of Novel Synthetic Pathways and Analogs
While 9alpha-Hydroxyparthenolide can be isolated from natural sources, the development of efficient and scalable synthetic pathways is crucial for ensuring a consistent supply for research and potential therapeutic applications. cjnmcpu.com Total synthesis strategies for its parent compound, parthenolide (B1678480), have been reported, but often suffer from low yields, making natural extraction a more common source. cjnmcpu.com Future research will likely focus on optimizing existing total synthesis routes and exploring entirely new synthetic strategies to improve efficiency and accessibility.
Furthermore, the synthesis of novel analogs of this compound holds significant promise for enhancing its biological activity and refining its pharmacological profile. Structural modification is a key strategy to improve the targeting and selectivity of drug candidates. cjnmcpu.com The reactive ten-membered ring, the C1=C10 double bond, and the unsaturated lactone of the parthenolide scaffold provide ample opportunities for chemical modification. cjnmcpu.com
Key areas for the development of novel analogs include:
Modifications at the C9 position: Synthesis of 9α- and 9β-hydroxyamino-parthenolides has already yielded novel anticancer agents. researchgate.net Further exploration of substitutions at this position could lead to compounds with improved potency and selectivity.
Heck and Acylation Reactions: Synthetic modifications of 9alpha- and 9beta-Hydroxyparthenolide (B1258638) using Heck or acylation reactions have been explored to create derivatives with cytotoxic activities. researchgate.netfree.fr Continued investigation into these and other coupling reactions could generate a diverse library of analogs for biological screening.
Triazole Conjugates: The synthesis of 9α-substituted-13-(1,2,3-triazolo)-parthenolides has been reported, demonstrating the potential of click chemistry to introduce novel functionalities. idref.fr
Chemoenzymatic Synthesis: For sites that are difficult to modify through traditional chemical means, chemoenzymatic approaches using enzymes like P450 variants can be employed to create unique derivatives. cjnmcpu.com
Table 1: Synthetic Approaches for this compound and its Analogs
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Total Synthesis | Complete chemical synthesis from simple starting materials. | Independent of natural source availability. |
| Semi-synthesis | Modification of the naturally isolated compound. | Fewer synthetic steps, potentially higher overall yield. |
| Heck and Acylation Reactions | Palladium-catalyzed cross-coupling and ester/amide formation. | Versatile methods for introducing a wide range of functional groups. researchgate.netfree.fr |
| Click Chemistry | Formation of triazole rings for conjugation. | High efficiency and specificity. idref.fr |
| Chemoenzymatic Synthesis | Use of enzymes to perform specific chemical transformations. | High selectivity for complex molecules. cjnmcpu.com |
Deeper Elucidation of Molecular Mechanisms and Off-Target Effects
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a therapeutic agent. While its parent compound, parthenolide, is known to interact with various cellular targets, the specific molecular interactions of the 9-hydroxylated derivative require further investigation.
Future research should focus on:
Identifying Direct Binding Partners: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies to identify the direct cellular proteins that bind to this compound.
Mapping Signaling Pathways: Investigating how the binding of this compound to its targets modulates downstream signaling pathways. Parthenolide and its derivatives have been shown to affect pathways such as NF-κB and IGF1R/PI3K/Akt. cjnmcpu.com Elucidating the specific impact of the 9-hydroxyl group on these and other pathways is crucial.
Investigating Off-Target Effects: A critical aspect of drug development is the characterization of off-target effects, which are unintended interactions with cellular components. nih.gov While the goal is to design highly specific molecules, understanding and mitigating off-target activity is essential. biorxiv.org This involves genome-wide screening for unintended mutations and a thorough analysis of the compound's activity on a broad panel of cellular targets. springernature.comnih.govmdpi.com The concentration of the compound can also influence off-target effects. mdpi.com
Investigation of Specificity and Selectivity in Cellular Interactions
The specificity of a ligand for its receptor is determined by the binding affinity between them. open.edu Achieving high specificity and selectivity is a primary goal in drug design to maximize therapeutic efficacy while minimizing adverse effects. For this compound, future research will need to rigorously assess its interaction with a wide range of cellular components.
Key areas of investigation include:
Receptor Binding Assays: Performing comprehensive binding assays against a panel of known receptors and enzymes to determine the binding profile of this compound. open.edu
Comparative Studies: Directly comparing the binding affinities and cellular effects of this compound with its parent compound, parthenolide, and other closely related analogs. This will help to delineate the specific contribution of the 9-hydroxyl group to its interaction profile.
Advanced Methodological Development for Compound Characterization
The accurate characterization of this compound and its analogs relies on a suite of advanced analytical and computational techniques. Continuous development and application of these methods are essential for a comprehensive understanding of the compound's properties and behavior.
Future advancements are anticipated in:
Spectroscopic and Spectrometric Techniques: The identification of this compound has been achieved using 1H NMR and 13C NMR spectroscopy. publisherspanel.com Further application of two-dimensional NMR techniques (COSY, HMBC) and high-resolution mass spectrometry (HRMS) will be crucial for the structural elucidation of novel analogs. researchgate.netresearchgate.net
Computational Modeling: Molecular Electron Density Theory (MEDT) and other computational methods are being used to understand the reactivity and mechanism of reactions involving parthenolide derivatives. researchgate.net These theoretical studies can provide valuable insights into the compound's chemical properties and guide the design of new synthetic pathways and analogs.
High-Throughput Screening Platforms: The development and utilization of high-throughput screening assays will be essential for rapidly evaluating the biological activity of large libraries of this compound analogs against various cellular and molecular targets.
Table 2: Methodologies for Characterizing this compound
| Methodology | Application | Reference |
|---|---|---|
| 1H and 13C NMR | Structural elucidation and identification. | publisherspanel.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. | researchgate.net |
| 2D NMR (COSY, HMBC) | Detailed structural analysis and assignment of proton and carbon signals. | researchgate.net |
| Molecular Electron Density Theory (MEDT) | Understanding reaction mechanisms and reactivity. | researchgate.net |
| X-ray Crystallography | Determination of the three-dimensional crystal structure. | N/A |
Chemotaxonomic Implications and Biodiversity Research
The occurrence of specific secondary metabolites in plants can have significant chemotaxonomic implications, providing chemical markers to classify and differentiate plant species. This compound has been isolated from various species within the Asteraceae family, including Zoegea leptaurea and Anvillea garcinii. researchgate.netpublisherspanel.com
Future research in this area should focus on:
Broader Phytochemical Surveys: Conducting more extensive phytochemical screenings of related plant genera and species to map the distribution of this compound and other sesquiterpene lactones. This can help to refine the chemotaxonomic classification of these plants.
Biosynthetic Pathway Elucidation: Investigating the enzymatic machinery responsible for the biosynthesis of this compound in different plant species. Understanding the genetic basis of its production can have implications for both chemotaxonomy and metabolic engineering.
Biodiversity and Conservation: The study of natural products like this compound is intrinsically linked to biodiversity research. idiv.deidiv.debriwildlife.org The discovery of novel compounds and the sustainable sourcing of known ones depend on the conservation of plant biodiversity. Future research should integrate phytochemical studies with ecological and conservation efforts to ensure the long-term availability of these valuable natural resources. The chemical composition of essential oils from plants like Anvillea garcinii can also provide chemotaxonomic insights. researchgate.net
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for 9α-Hydroxyparthenolide, and how can yield optimization be systematically approached?
- Methodological Answer : The synthesis typically involves hydroxylation of parthenolide derivatives using regioselective enzymatic or chemical catalysts. Key variables include solvent systems (e.g., dichloromethane/water mixtures), temperature control (25–40°C), and purification via reverse-phase HPLC . To optimize yield, design a factorial experiment varying catalyst concentration (0.1–1.0 mol%), reaction time (6–24 hrs), and solvent polarity. Monitor intermediates via TLC and characterize final products using -NMR (400 MHz, CDCl₃) and high-resolution mass spectrometry (HRMS) .
Q. Which characterization techniques are critical for confirming the structural integrity of 9α-Hydroxyparthenolide?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : - and -NMR to confirm hydroxylation at C9 and stereochemistry.
- HPLC : Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of acetonitrile/water (40–90% over 20 mins) to assess purity (>95%).
- X-ray crystallography : For absolute configuration, grow crystals in ethyl acetate/hexane and compare with known parthenolide derivatives .
Q. How should researchers design initial bioactivity assays to evaluate 9α-Hydroxyparthenolide’s anti-inflammatory potential?
- Methodological Answer : Use LPS-induced NF-κB inhibition in RAW 264.7 macrophages as a primary screen. Include positive controls (e.g., dexamethasone) and dose-response curves (0.1–50 µM). Measure TNF-α/IL-6 secretion via ELISA. For specificity, run parallel assays with non-inflammatory cell lines (e.g., HEK293) to exclude cytotoxicity. Replicate experiments in triplicate and analyze using two-way ANOVA with Tukey’s post hoc test .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for 9α-Hydroxyparthenolide across cancer cell lines?
- Methodological Answer : Discrepancies may arise from cell line heterogeneity (e.g., MCF-7 vs. HeLa), assay duration (24 vs. 72 hrs), or serum concentration in media. Conduct a meta-analysis of published IC₅₀ data, stratifying by cell type, assay conditions, and compound purity. Validate findings using standardized protocols:
- Uniform conditions : 10% FBS, 48 hrs exposure, ATP-based viability assays.
- Control for batch variability : Source 9α-Hydroxyparthenolide from ≥3 independent syntheses.
- Statistical modeling : Apply mixed-effects regression to identify confounding variables .
Q. How can researchers elucidate the molecular targets of 9α-Hydroxyparthenolide in neurodegenerative models?
- Methodological Answer : Employ a multi-omics approach:
- Transcriptomics : RNA-seq of SH-SY5Y neurons treated with 10 µM compound (24 hrs) to identify dysregulated pathways (e.g., Nrf2/ARE).
- Proteomics : SILAC labeling to quantify changes in protein expression (e.g., SOD1, Tau).
- Molecular docking : Screen against KEAP1 and Aβ fibril structures (PDB IDs: 4L7B, 2MXX) using AutoDock Vina. Validate hits via SPR (binding affinity) and CRISPR knockouts (functional rescue) .
Q. What pharmacokinetic challenges are associated with 9α-Hydroxyparthenolide, and how can they be addressed in preclinical studies?
- Methodological Answer : Key issues include poor oral bioavailability (<15% in rodents) and rapid glucuronidation. Solutions:
- Formulation : Test nanoemulsions (e.g., PLGA nanoparticles) to enhance solubility.
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify major CYP isoforms involved.
- In vivo PK : Administer 5 mg/kg IV and PO in Sprague-Dawley rats; collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hrs. Quantify via LC-MS/MS (LOQ: 1 ng/mL). Use non-compartmental analysis for AUC and half-life .
Q. How should researchers design a robust in vivo model to assess 9α-Hydroxyparthenolide’s efficacy against metastatic tumors?
- Methodological Answer :
- Model selection : Use orthotopic 4T1-Luc2 mammary tumors in BALB/c mice for spontaneous lung metastasis.
- Dosing : 10 mg/kg IP, 5×/week for 3 weeks; monitor bioluminescence weekly.
- Endpoint analysis : Compare primary tumor volume (caliper measurements), metastatic burden (ex vivo lung nodule counts), and survival (Kaplan-Meier). Include sham (vehicle) and reference (paclitaxel) groups. Power analysis: n=10/group (α=0.05, β=0.2) .
Methodological Best Practices
- Data Validation : Cross-verify bioactivity using ≥2 orthogonal assays (e.g., MTT + apoptosis flow cytometry) .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies; report all experimental parameters (e.g., animal sex, circadian timing) .
- Ethical Compliance : Obtain IACUC/IBC approvals for biological studies; deposit synthetic protocols in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
